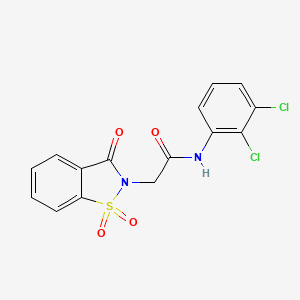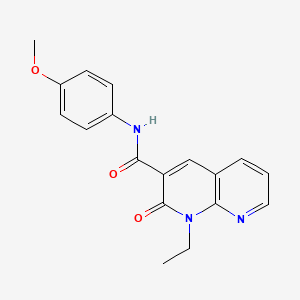
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of 3,4-dimethoxyphenylethylamine with α-amino-acid benzoyl derivatives . The preparation method usually involves simple reaction procedures, which are suitable for industrial mass production .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies often involve the use of density functional theory (DFT) calculations to confirm the experimental results .Chemical Reactions Analysis
In the presence of certain enzymes, similar compounds can undergo reactions that result in the formation of other compounds . The reaction mechanisms often involve the cleavage of certain bonds and the addition of other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds are known to be combustible liquids, while others are known to cause skin irritation and serious eye damage .Applications De Recherche Scientifique
Industrial Synthesis and Medicinal Applications
The Bischler-Napieralski reaction, among others, has been utilized for the synthesis of isoquinoline derivatives, similar in structure to the compound . These methods have been pivotal in the synthesis of papaverine, an isoquinoline alkaloid with various pharmacological uses (Luk’yanov, Onoprienko, & Zasosov, 1972). This suggests that similar synthetic routes might be applicable for research into the synthesis and potential medical applications of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.
Applications in Organic Pollutants Degradation
Enzymatic degradation of organic pollutants, utilizing redox mediators, has been explored to treat wastewater. Redox mediators can enhance the efficiency of enzyme-induced degradation of recalcitrant compounds. The compound , due to its structural features, could potentially serve as a redox mediator or scaffold for developing new redox mediators in environmental applications (Husain & Husain, 2007).
Optoelectronic and OLED Applications
Research into organic optoelectronics has identified BODIPY-based materials as promising candidates for OLEDs and other applications. The structural characteristics of compounds like N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may allow for their use in the development of new organic semiconductors and OLED materials (Squeo & Pasini, 2020).
Therapeutic Applications in Neurological Disorders
Tetrahydroisoquinolines, which share a structural motif with the compound , have been studied for their therapeutic potential in treating cancer, malaria, CNS disorders, and other diseases. These compounds have shown promise as anticancer antibiotics and neuroprotective agents, suggesting that similar structures could be explored for novel drug development (Singh & Shah, 2017).
Antioxidant Activity
Studies have focused on determining the antioxidant activity of compounds through various assays. Compounds with similar structural features to N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide might also possess antioxidant properties, which could be evaluated using methods like DPPH, ABTS, and CUPRAC assays (Munteanu & Apetrei, 2021).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form 3,4-dimethoxy-N-ethylideneaniline. This intermediate is then reacted with pentanoyl chloride to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide. The final step involves the oxidation of the tetrahydroquinazoline ring to form the desired compound.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl acetoacetate", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethoxy-N-ethylideneaniline.", "Step 2: Reaction of 3,4-dimethoxy-N-ethylideneaniline with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 3: Oxidation of the tetrahydroquinazoline ring using an oxidizing agent such as potassium permanganate or sodium periodate to form N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
892260-66-1 |
Nom du produit |
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C22H25N3O5 |
Poids moléculaire |
411.458 |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)28)20(26)23-15-8-10-18(29-2)19(13-15)30-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
Clé InChI |
OPIVQEDEEDQGNN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



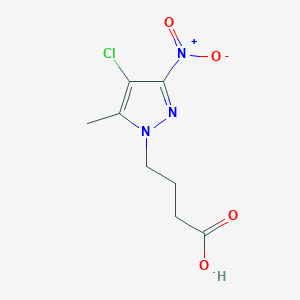

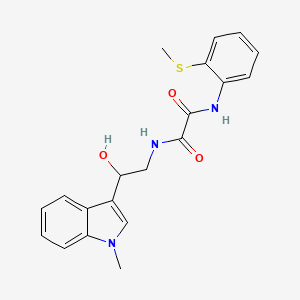
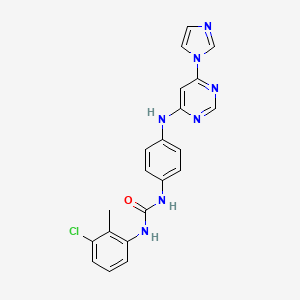
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)

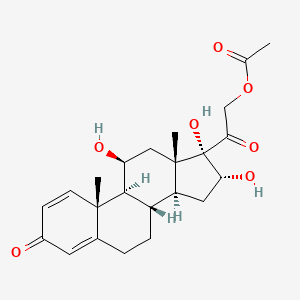
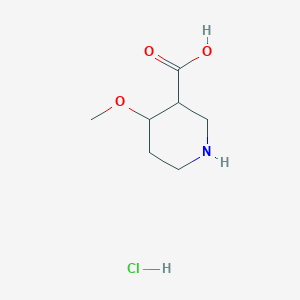
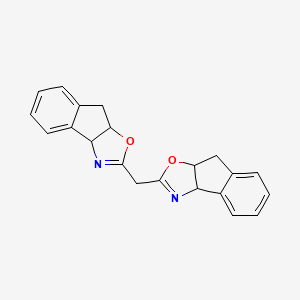
![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)
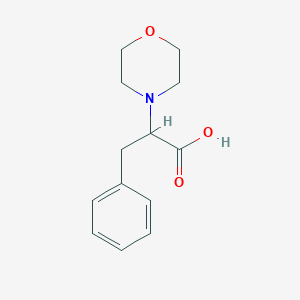
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
